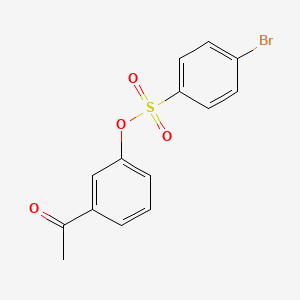
3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
Vue d'ensemble
Description
3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is an organic compound with a complex structure that includes aromatic rings, a ketone group, an ether group, and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. The process begins with the bromination of 2-ethoxybenzene, followed by acetylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic rings with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic anhydride for acetylation, and sulfur trioxide or chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to various substituted aromatic compounds, while nucleophilic substitution can yield different derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can form strong ionic interactions, while the aromatic rings can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
- 3-Acetylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- 3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfate
Uniqueness
3-Acetylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromine atom and a sulfonate group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
(3-acetylphenyl) 5-bromo-2-ethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO5S/c1-3-21-15-8-7-13(17)10-16(15)23(19,20)22-14-6-4-5-12(9-14)11(2)18/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIVUMEVOOEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Nitrobenzo[b]thiophene](/img/structure/B3198420.png)
![[(2R,3R,4S,5R)-3-Benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B3198424.png)
![7-Bromobenzo[d]oxazole-2-thiol](/img/structure/B3198429.png)
